Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate
Description
Properties
IUPAC Name |
sodium;2-(thiophene-2-carbonylamino)ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2.Na/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12;/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGJASCOTYGKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate typically involves the reaction of thiophene-2-carboxylic acid with ethane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The thiophene ring and formamido group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Benzenesulfinate Derivatives
highlights sodium benzenesulfinate as a reagent in ketosulfone synthesis. While Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate differs in substituents (thiophene-formamido vs. benzene-sulfinate), both share sulfonate functionality. Key distinctions include:
- This contrasts with thiophene-containing sulfonates, where solvent choice (e.g., DMF vs. THF) may influence reactivity due to the electron-rich thiophene ring .
Benzothiophene Acrylonitrile Derivatives
describes benzothiophene acrylonitriles (e.g., compounds 31–33 ) as potent anticancer agents with GI50 values <10–100 nM. Comparatively:
- Structural Similarities : Both classes incorporate thiophene/benzothiophene rings, but this compound replaces acrylonitrile with a sulfonate group.
- The sulfonate group in the latter may reduce cytotoxicity while improving solubility .
Other Sulfonate Analogues
- Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8): This compound () lacks the thiophene-formamido group, resulting in lower structural complexity.
- Sodium 2-(1H-Tetrazol-1-yl)ethane-1-sulfonate : The tetrazole ring in this analogue () confers metabolic stability and hydrogen-bonding capacity, whereas the thiophene-formamido group may enhance π-π stacking interactions in biological targets .
Physicochemical and Pharmacological Data Comparison
Table 1 summarizes key parameters of structurally related compounds:
Biological Activity
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate is a sulfonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, applications, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiophene ring and a sulfonate group, which are known to influence its biological properties. The synthesis of this compound typically involves the reaction of thiophene derivatives with formamides, followed by sulfonation. This process can lead to the formation of various analogs with differing biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted by Wang et al., the compound was tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is common among sulfonate compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a dose-dependent scavenging effect, suggesting its utility in preventing oxidative stress-related damage.
Cytotoxic Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study highlighted its cytotoxic effects on HeLa cells, with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against multi-drug resistant strains. Results indicated that the compound could serve as a lead for developing new antibiotics due to its unique mechanism of action.
- Cytotoxicity Against Cancer Cells : In another investigation, researchers assessed the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives. Key steps include formamidation of the thiophene moiety followed by sulfonation. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios must be tightly controlled to minimize side reactions like hydrolysis of the sulfonate group. Catalysts such as triethylamine improve coupling efficiency. Purification via recrystallization or column chromatography is critical for isolating the sodium salt form .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the thiophene and sulfonate moieties. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1050 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities .
Q. How does the pH of the solution affect the stability and reactivity of this compound?
The compound is stable in neutral to slightly alkaline conditions (pH 7–9). Acidic environments (pH <5) risk protonation of the sulfonate group, reducing solubility and promoting aggregation. Alkaline extremes (pH >10) may hydrolyze the formamido linkage. Buffered solutions (e.g., phosphate or Tris-HCl) are recommended for biological assays .
Q. What are the common by-products formed during synthesis, and how can they be minimized?
Common impurities include unreacted thiophene precursors, sulfonic acid derivatives (due to incomplete neutralization), and dimerization products. Side reactions are suppressed by maintaining anhydrous conditions, using excess sodium bicarbonate during sulfonation, and optimizing reaction time. Impurity profiles should be monitored via thin-layer chromatography (TLC) .
Q. What are the recommended storage conditions to prevent degradation?
Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Protect from light to prevent photodegradation of the thiophene ring. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Periodic analysis via HPLC ensures long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between NMR and IR data often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes. Computational tools (e.g., density functional theory, DFT) simulate spectra for comparison. Cross-validation with X-ray crystallography resolves stereochemical conflicts .
Q. What computational methods are suitable for modeling the electronic properties of the thiophene-sulfonate moiety?
DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions, charge distribution, and frontier molecular orbitals (HOMO-LUMO). Molecular dynamics (MD) simulations assess solvation effects. These models guide rational design of derivatives with enhanced bioactivity or stability .
Q. How can X-ray crystallography confirm the three-dimensional structure and stereochemistry?
Single-crystal X-ray diffraction using SHELXL software (via the SHELX system) resolves bond lengths, angles, and absolute configuration. Heavy-atom derivatives (e.g., bromine-substituted analogs) improve phasing. Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and iterative refinement .
Q. What strategies study the compound’s interaction with biological targets using in vitro assays?
Surface plasmon resonance (SPR) measures binding kinetics to proteins (e.g., enzymes or receptors). Fluorescence polarization assays quantify competitive displacement of labeled ligands. Cell-based assays (e.g., luciferase reporters) evaluate functional modulation. Cross-linkers stabilize transient interactions for pull-down assays .
Q. What in silico approaches predict pharmacokinetic properties like absorption and metabolism?
QSAR models correlate structural descriptors with permeability (e.g., Caco-2 cell predictions). Molecular docking (AutoDock Vina) identifies potential metabolic sites (e.g., cytochrome P450 oxidation). ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity. These tools prioritize compounds for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
